molecular formula C12H17ClN2O3 B3831973 N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride

N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride

Cat. No.: B3831973
M. Wt: 272.73 g/mol
InChI Key: NHXAUCNLZMNANQ-UHFFFAOYSA-N
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Description

N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride is a chemical compound that belongs to the class of hydrazides It features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethyl acetate and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide is unique due to its specific substitution pattern and the presence of both the benzodioxin and hydrazide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-8(13-14-9(2)15)12-7-16-10-5-3-4-6-11(10)17-12;/h3-6,8,12-13H,7H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXAUCNLZMNANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NNC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride
Reactant of Route 2
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N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride
Reactant of Route 5
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetohydrazide;hydrochloride

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